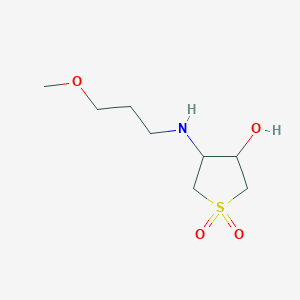
4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide” is a compound that contains a quinoline ring, which is a heterocyclic aromatic organic compound. It has a benzene ring fused with a pyridine ring . The compound also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in various literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide” consists of a quinoline ring fused with a benzene ring. The quinoline ring contains a trifluoromethyl group and a methyl group .Chemical Reactions Analysis
Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . The trifluoromethyl group in the compound can increase the compound’s reactivity due to the electron-withdrawing nature of fluorine .Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in the field of medicinal chemistry . Therefore, the future directions of “4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide” could involve further exploration of its potential biological and pharmaceutical activities.
Mechanism of Action
Target of Action
The primary target of 4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
This compound interacts with its target, the WRN helicase, by inhibiting its activity . The inhibition of WRN helicase leads to an accumulation of DNA damage and replication stress, promoting the rapid growth of tumor cells by promoting the accumulation of tumor-driven gene mutations .
Biochemical Pathways
The major pathways affected by the action of this compound are those involved in the repair of different types of DNA damage, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . The inhibition of WRN helicase disrupts these pathways, leading to genomic instability and the promotion of tumor growth .
Result of Action
The result of the compound’s action is the inhibition of WRN helicase, leading to genomic instability and the promotion of tumor growth . Some of these compounds exhibited excellent inhibitory activity against different cancer cell lines .
properties
IUPAC Name |
4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-10-8-15(23-12-3-5-13(6-4-12)26(21,24)25)14-7-2-11(17(18,19)20)9-16(14)22-10/h2-9H,1H3,(H,22,23)(H2,21,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRFQERSTIPKHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

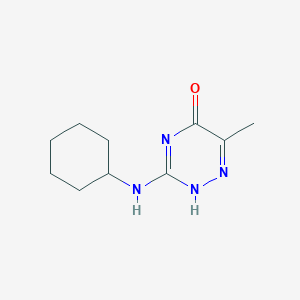
![5-{[3-(diethylamino)propyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B362701.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B362704.png)
![6-Methyl-3-[(tetrahydrofuran-2-ylmethyl)amino]-1,2,4-triazin-5-ol](/img/structure/B362706.png)
![2-(2-(2,6-dimethylmorpholino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B362707.png)
![2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)butanoic acid](/img/structure/B362713.png)
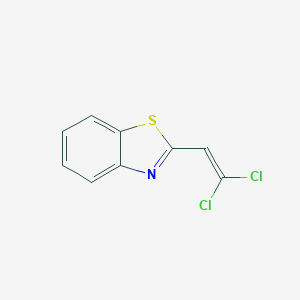
![3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B362727.png)
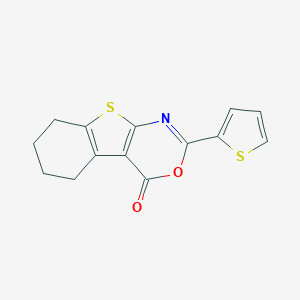
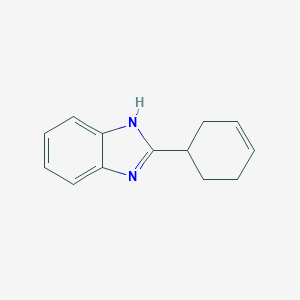
![ethyl 2-{[6-butyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B362734.png)


